molecular formula C7H10O5 B1361596 1,3-Diacetoxyacetone CAS No. 6946-10-7

1,3-Diacetoxyacetone

Cat. No.: B1361596
CAS No.: 6946-10-7
M. Wt: 174.15 g/mol
InChI Key: PZVCVSQSQHGBNE-UHFFFAOYSA-N
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Description

1,3-Diacetoxyacetone is an organic compound with the molecular formula C7H10O5. It is also known as (3-acetyloxy-2-oxopropyl) acetate. This compound is a derivative of acetone and is characterized by the presence of two acetoxy groups attached to the central carbon atom. It is a versatile chemical used in various fields, including organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diacetoxyacetone can be synthesized through the oxidation of diacetylglycerols. One efficient method involves the use of an AlOx-embedded copper nanoparticle catalyst (CuNP@AlOx) under air as an environmentally friendly oxidant. This process achieves over 99% selectivity .

Another method involves the acetonitrile-catalyzed addition of chlorine to an iminium ion, which is used in organic reactions and supramolecular chemistry .

Industrial Production Methods

Industrial production of this compound typically involves the selective acetylation of glycerol using acetic acid in the presence of a lanthanum cation-exchanged montmorillonite catalyst. The diacetylglycerols obtained from this process are then oxidized to produce this compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Diacetoxyacetone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form other compounds.

    Reduction: It can be reduced under specific conditions.

    Substitution: The acetoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Air as an oxidant with CuNP@AlOx catalyst.

    Reduction: Specific reducing agents can be used under controlled conditions.

    Substitution: Various reagents can be used to replace the acetoxy groups with other functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized derivatives, while substitution reactions can yield a variety of substituted compounds .

Scientific Research Applications

1,3-Diacetoxyacetone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Diacetoxyacetone involves its reactivity as an acetylation agent. It can react with various nucleophiles, leading to the formation of acetylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity in acetylation reactions and its versatility in various chemical processes. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(3-acetyloxy-2-oxopropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-5(8)11-3-7(10)4-12-6(2)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVCVSQSQHGBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287893
Record name 1,3-Diacetoxyacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6946-10-7
Record name 6946-10-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524606
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6946-10-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6946-10-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Diacetoxyacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under an atmosphere of argon, 90 g of 1,3-dihydroxyacetone dimer and 250 mg of 4-(N,N-dimethylamino)pyridine were dissolved in 250 ml of pyridine. To the resulting solution, 225 ml of acetic anhydride was added droopowise at room temperature over 1 hour. After the resulting liquid was stirred at room temperature for 30 minutes, thereto was added 50 ml of methanol and the resulting liquid was further stirred at room temperature for 30 minutes. The solvent was removed under reduced pressure and the residue was subjected to a recrystallization from ether-petroleum ether to give 190 g of the desired compound.
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90 g
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250 mg
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250 mL
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225 mL
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50 mL
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Synthesis routes and methods II

Procedure details

A 16 L reactor equipped with a mechanical stirrer, a Pt-100 thermometer, a reflux condenser and a nitrogen inlet was charged with 1.00 kg (10.9 mol) 1,3-dihydroxyacetone and 3.25 L (4.03 mol) pyridine. To this suspension 3.31 L (34.8 mol) acetic acid anhydride was added during 35 min, maintaining the temperature between 15 and 22° C. with a cooling bath. During the addition the suspension turned into a clear, slightly reddish solution. The mixture was stirred for 2.5 h at RT before it was concentrated on a rotatory evaporator at 50-55° C./10 mbar. The oily residue was dissolved in 10.0 L dichloromethane and washed two times with 5.0 L 2N hydrochloric acid, then with 5.0 L water. The organic layer was concentrated on a rotatory evaporator at 40° C./10 mbar and the oily residue was further dried under these conditions for 1.5 h. The dark red crude product (2 kg) was dissolved in 5.7 L toluene and the solution was warmed to 30° C. 5 L heptane were added during 10 min and the resulting turbid solution was seeded with product crystals, whereas fast crystallization occurred. 5 L heptane was added to the suspension to improve stirability. After stirring overnight at RT the suspension was cooled to 0° C. and stirred for 2 h at that temperature. The crystals then were filtered off and washed portionwise with totally 7 L of pre-cooled heptane. The crystals were dried at 30-35° C. at <=10 mbar over the weekend, to give 1.47 kg 1,3-diacetoxyacetone (78% yield; assay: 100%).
Quantity
0 (± 1) mol
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1 kg
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3.25 L
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suspension
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3.31 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is an example of a catalytic application of 1,3-diacetoxyacetone in organic synthesis?

A1: While the provided abstracts don't detail the use of this compound as a catalyst, they do describe its synthesis. [] Specifically, this compound can be synthesized through the oxidation of diacetylglycerols. This reaction is catalyzed by an AlOx-embedded copper nanoparticle catalyst under an air atmosphere. [] This highlights the compound's role as a valuable building block or intermediate in organic synthesis.

Q2: Can you provide an example of how this compound is used in the study of natural product biosynthesis?

A2: The research by Maier and Gröger [] explores the biosynthesis of ergot alkaloids. While this compound itself isn't a direct precursor in the pathway, it plays a crucial role in a synthetic strategy to access potential biosynthetic intermediates. Reacting this compound with a specific phosphonium salt provides a dihydroxy compound that can be further modified to mimic proposed intermediates in the ergot alkaloid biosynthesis. [] This approach helps researchers understand the complex steps involved in natural product formation within organisms.

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